Benzimidazole perylene

Descripción general

Descripción

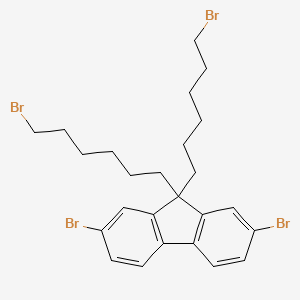

Benzimidazole Perylene is a novel asymmetrically substituted discotic molecule . It was designed with an imidazole unit at 3,4 positions and a bisester moiety at 9,10 positions of the perylene tetracarboxylic acid core . This structure exhibits potentially useful physical properties, including a nonlinear dielectric response to an increasing electric field .

Synthesis Analysis

The synthesis of Benzimidazole Perylene involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets . The reactions are accelerated by orders of magnitude in comparison to the bulk . An acid-catalyzed reaction mechanism based on the identification of the intermediate arylamides has been suggested .

Molecular Structure Analysis

The molecular structure of Benzimidazole Perylene is characterized by a perylene bisbenzimidazole comprising both donor and acceptor functional groups . This structure exhibits potentially useful physical properties, including a nonlinear dielectric response to an increasing electric field .

Chemical Reactions Analysis

The chemical reactions of Benzimidazole Perylene involve an acid-catalyzed reaction mechanism based on the identification of the intermediate arylamides . Their dehydration to give benzimidazoles occurs in a subsequent thermally enhanced step .

Physical And Chemical Properties Analysis

Benzimidazole Perylene exhibits potentially useful physical properties, including a nonlinear dielectric response to an increasing electric field . Despite its low surface area, it shows good CO2 uptake and pH responsive behavior owing to the presence of benzimidazole rings .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Benzimidazole derivatives are known for their wide range of pharmaceutical applications, including anticancer , antihypertensive , antiviral , antifungal , anti-HIV , anticonvulsant , and antidiabetic properties .

Corrosion Inhibition

Recent research highlights the role of benzimidazole compounds as corrosion inhibitors. They are studied for their structure, electrochemical studies, experimental conditions, proposed mechanisms, and quantum theoretical studies that predict the structure of the compounds with inhibition properties .

Material Chemistry

Benzimidazole derivatives have general applications in materials chemistry, which could include the development of new materials with enhanced properties for various industrial applications .

Electronics and Technology

These compounds are also used in electronics and technology, potentially in the creation of novel electronic devices or improving existing technology .

Dyes and Pigments

The chemistry of benzimidazole derivatives extends to their use as dyes and pigments, which could be applied in textile manufacturing or other industries requiring colorants .

Agriculture

In agriculture, benzimidazole derivatives might be used to develop new pesticides or growth regulators due to their antimicrobial properties .

Antitumor Agents

Some benzimidazole derivatives are recommended as potential antitumor agents, which could be explored for “Benzimidazole perylene” in cancer research .

Anti-Alzheimer Agents

There is also research suggesting the use of benzimidazole derivatives as anti-Alzheimer agents, indicating a potential application in neurodegenerative disease treatment .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Benzimidazole perylene primarily targets microtubules within cells. Microtubules are essential components of the cytoskeleton, playing a crucial role in maintaining cell shape, enabling intracellular transport, and facilitating cell division. By targeting microtubules, benzimidazole perylene interferes with these critical cellular processes, making it a potent agent in disrupting cell proliferation, particularly in cancer cells .

Mode of Action

Benzimidazole perylene interacts with tubulin, the protein subunit of microtubules. This interaction inhibits the polymerization of tubulin into microtubules, leading to the destabilization of the microtubule network. As a result, benzimidazole perylene effectively halts cell division by preventing the formation of the mitotic spindle, a structure necessary for chromosome segregation during mitosis .

Biochemical Pathways

The action of benzimidazole perylene affects several biochemical pathways, primarily those involved in cell cycle regulation. By inhibiting microtubule formation, benzimidazole perylene activates the spindle assembly checkpoint, a safety mechanism that ensures proper chromosome alignment before cell division proceeds. This activation leads to cell cycle arrest at the metaphase stage, preventing the completion of mitosis and ultimately inducing apoptosis, or programmed cell death .

Pharmacokinetics

The pharmacokinetics of benzimidazole perylene involve its absorption, distribution, metabolism, and excretion (ADME) properties. Benzimidazole perylene is typically administered orally and is absorbed through the gastrointestinal tract. It exhibits moderate bioavailability due to first-pass metabolism in the liver. The compound is widely distributed throughout the body, with a preference for tissues with high microtubule activity. Benzimidazole perylene is metabolized primarily in the liver and excreted via the kidneys. Its half-life and clearance rates are influenced by factors such as liver function and renal health .

Result of Action

The molecular and cellular effects of benzimidazole perylene’s action include the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. At the molecular level, benzimidazole perylene binds to the colchicine-binding site on tubulin, preventing its polymerization. This binding disrupts the normal function of microtubules, leading to the collapse of the mitotic spindle and subsequent cell death. These effects are particularly pronounced in rapidly dividing cells, such as cancer cells, making benzimidazole perylene a valuable chemotherapeutic agent .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of benzimidazole perylene. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s stability and bioavailability. For instance, acidic environments may enhance the solubility of benzimidazole perylene, improving its absorption in the gastrointestinal tract. Conversely, extreme temperatures or the presence of reactive chemicals may degrade the compound, reducing its efficacy. Understanding these environmental influences is crucial for optimizing the therapeutic use of benzimidazole perylene .

: Springer : DrugBank : Cell Press

Propiedades

IUPAC Name |

1H-benzimidazole;perylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12.C7H6N2/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17;1-2-4-7-6(3-1)8-5-9-7/h1-12H;1-5H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIFVSJBFGYDFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC=N2.C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=CC=C5)C3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619952 | |

| Record name | 1H-Benzimidazole--perylene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzimidazole perylene | |

CAS RN |

79534-91-1 | |

| Record name | 1H-Benzimidazole--perylene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the typical applications of benzimidazole perylene (BZP)?

A1: Benzimidazole perylene (BZP) is primarily known for its excellent light-absorbing properties, making it a suitable candidate for applications in organic electronics. Research shows its effectiveness as a photogenerator material in image sensor arrays and xerographic photoreceptors. [, ].

Q2: How does BZP perform as a photogenerator material compared to other organic pigments?

A2: Studies have demonstrated that BZP, when used in evaporated thin film form, exhibits superior carrier generation efficiency compared to its particle dispersion form in xerographic photoreceptors. Specifically, BZP evaporated films achieved almost double the efficiency. []

Q3: What causes the difference in carrier generation efficiency between BZP thin films and particle dispersions?

A3: Time-resolved fluorescence measurements suggest that the reduced efficiency in particle dispersions stems from exciton bulk trapping. This phenomenon limits the number of excitons reaching the interface between BZP and the hole transport layer (typically tetraphenyldiamine, TPD), hindering efficient carrier generation which relies on exciton dissociation at this interface. []

Q4: Can you elaborate on the role of TPD in devices utilizing BZP?

A4: Tetraphenyldiamine (TPD) acts as a hole transport layer in conjunction with BZP. The BZP/TPD interface is crucial for carrier generation, where excitons dissociate into electron-hole pairs. The TPD layer then facilitates the transport of holes generated during this process. [, ]

Q5: Are there methods to improve the solubility of BZP for processing and device fabrication?

A5: Yes, a Lewis acid pigment solubilization (LAPS) process has been developed to enhance the solubility of BZP and other heterocyclic pigments. This method utilizes a Lewis acid, such as aluminum chloride, in nitromethane to dissolve BZP, facilitating the fabrication of thin film devices. []

Q6: Are there known structural differences between different forms of BZP?

A7: Yes, BZP exists in both cis and trans forms. Both forms have been structurally characterized using X-ray crystallography. The trans form exhibits a planar structure with a center of symmetry, while the cis form, although planar, lacks a center of symmetry due to orientational disorder. [, ]

Q7: Have any modifications been made to the BZP structure to improve its properties?

A8: Yes, researchers have synthesized novel bridged double benzimidazole perylene derivatives and studied their optical properties and film morphology [, ]. Additionally, the introduction of perfluoroalkyl substituents to the BZP core has been explored to enhance solubility, thermal stability, and overall stability [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Aminobenzo[d]thiazol-6-ol hydrochloride](/img/structure/B1591930.png)

![3-ethyl-3-[[(2-ethylhexyl)oxy]methyl]Oxetane](/img/structure/B1591938.png)

![Methyl 3H-imidazo[4,5-C]pyridine-6-carboxylate](/img/structure/B1591941.png)

![6-Nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B1591942.png)

![6-Chloroimidazo[1,2-a]pyrimidine](/img/structure/B1591946.png)